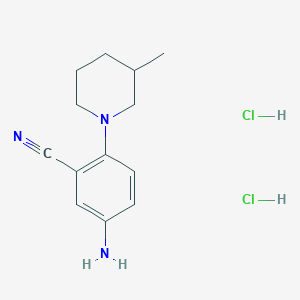

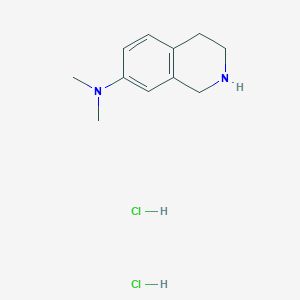

4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide

Descripción general

Descripción

The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include its appearance (solid, liquid, color, etc.) and any distinctive odor .

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound . The synthesis process is often optimized to increase yield, reduce cost, and minimize environmental impact .Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include reactions with other compounds under various conditions, and studying the kinetics and mechanisms of these reactions .Physical And Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, and stability. The compound’s reactivity, acidity or basicity, and stereochemistry may also be analyzed .Aplicaciones Científicas De Investigación

Synthesis and Characterization

4-Amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide and its derivatives are actively explored in the field of organic chemistry for their synthesis, characterization, and potential applications. Studies on sulfanilamide derivatives, including those structurally similar to 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide, reveal their synthesis, crystal structure, thermal properties, and lack of significant antibacterial and antifungal activities. These derivatives are characterized using various spectroscopic methods, showing distinct molecular conformations and hydrogen bonding networks (Lahtinen et al., 2014).

Antimicrobial Studies

Antimicrobial studies of newly synthesized compounds containing sulfonamide moieties, such as 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide, have been conducted. These compounds display interesting antimicrobial activities, with some showing stronger effects than reference drugs against a panel of Gram-positive, Gram-negative bacteria, and fungi. This suggests their potential application in developing new antimicrobial agents (Ghorab et al., 2017).

Adsorption and Removal of Heavy Metals

Compounds structurally related to 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide have been investigated for their efficacy in adsorbing and removing heavy metals from aqueous solutions. For instance, a study on a composite material incorporating a similar sulfonamide structure demonstrated high removal efficiency for Ni(II) ions from water, highlighting its potential for environmental cleanup and water treatment (Rahman & Nasir, 2019).

Dyeing Polyester Fibers

Research into the use of certain thiophene derivatives in dyeing polyester fibers could provide insights into the textile applications of compounds like 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide. These studies focus on the synthesis of dyes offering yellow, deep pink, brown, and brownish-purple shades with excellent fastness properties, suggesting potential industrial applications in the textile sector (Iyun et al., 2015).

Nanofiltration Membrane Development

The development of novel sulfonated thin-film composite nanofiltration membranes using sulfonated aromatic diamine monomers shows improved water flux and dye rejection capabilities. This research indicates the potential of 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide derivatives in enhancing the performance of nanofiltration membranes for water treatment and dye removal applications (Liu et al., 2012).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O3S/c1-4-13-18(16,17)10-7-8(12)5-6-9(10)11(15)14(2)3/h5-7,13H,4,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTZLREPXTZLXNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=C(C=CC(=C1)N)C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Bromo-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1379505.png)

![Tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1379511.png)

![2-[(4-Aminocyclohexyl)oxy]pyridine-3-carbonitrile hydrochloride](/img/structure/B1379516.png)

![N,N-dimethyl-1-[(methylamino)methyl]cyclobutan-1-amine](/img/structure/B1379522.png)